Cas no 2384394-02-7 (tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate)

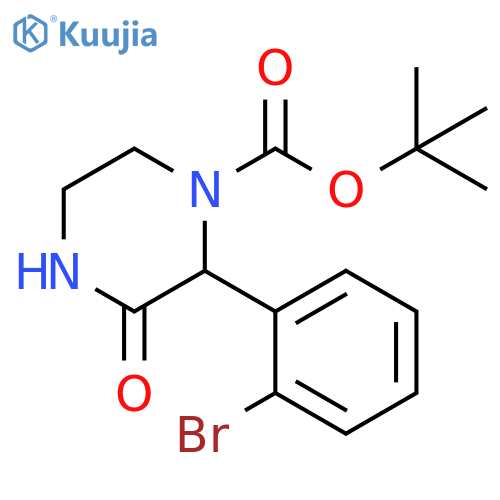

2384394-02-7 structure

商品名:tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate

tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1-Piperazinecarboxylic acid, 2-(2-bromophenyl)-3-oxo-, 1,1-dimethylethyl ester

- tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate

-

- インチ: 1S/C15H19BrN2O3/c1-15(2,3)21-14(20)18-9-8-17-13(19)12(18)10-6-4-5-7-11(10)16/h4-7,12H,8-9H2,1-3H3,(H,17,19)

- InChIKey: UNSKIKUXCSGSAM-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CCNC(=O)C1C1=CC=CC=C1Br

tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-322202-5.0g |

tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate |

2384394-02-7 | 95.0% | 5.0g |

$3355.0 | 2025-03-19 | |

| Enamine | EN300-322202-0.5g |

tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate |

2384394-02-7 | 95.0% | 0.5g |

$1111.0 | 2025-03-19 | |

| Enamine | EN300-322202-1.0g |

tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate |

2384394-02-7 | 95.0% | 1.0g |

$1157.0 | 2025-03-19 | |

| Enamine | EN300-322202-1g |

tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate |

2384394-02-7 | 1g |

$1157.0 | 2023-09-04 | ||

| Enamine | EN300-322202-0.1g |

tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate |

2384394-02-7 | 95.0% | 0.1g |

$1019.0 | 2025-03-19 | |

| Enamine | EN300-322202-0.05g |

tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate |

2384394-02-7 | 95.0% | 0.05g |

$972.0 | 2025-03-19 | |

| Enamine | EN300-322202-10g |

tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate |

2384394-02-7 | 10g |

$4974.0 | 2023-09-04 | ||

| Enamine | EN300-322202-10.0g |

tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate |

2384394-02-7 | 95.0% | 10.0g |

$4974.0 | 2025-03-19 | |

| Enamine | EN300-322202-2.5g |

tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate |

2384394-02-7 | 95.0% | 2.5g |

$2268.0 | 2025-03-19 | |

| Enamine | EN300-322202-0.25g |

tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate |

2384394-02-7 | 95.0% | 0.25g |

$1065.0 | 2025-03-19 |

tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate 関連文献

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

2384394-02-7 (tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate) 関連製品

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量